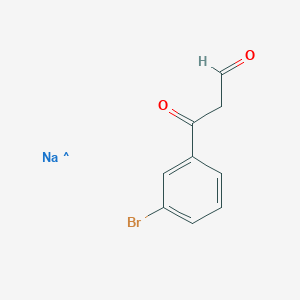![molecular formula C6BrF13O3 B13402712 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is a complex fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, a bromo group, and a peroxy linkage, making it a unique and potentially useful compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane typically involves multiple steps, starting from simpler fluorinated precursors. The key steps include:
Formation of the bromo(difluoro)methoxy intermediate: This can be achieved by reacting a difluoromethoxy compound with a brominating agent under controlled conditions.
Introduction of the tetrafluoro-ethyl group: This step involves the reaction of the bromo(difluoro)methoxy intermediate with a tetrafluoro-ethylating agent.
Formation of the peroxy linkage:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming various oxidized products.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the peroxy linkage and formation of reduced products.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can lead to a wide range of substituted products.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism by which 1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane exerts its effects depends on the specific application. In general, the compound’s reactivity is influenced by the presence of the peroxy group, which can participate in various redox reactions. The fluorine atoms contribute to the compound’s stability and reactivity, while the bromo group can act as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated compound with similar thermal and chemical stability.
2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: A related compound with a bromo group and multiple fluorine atoms.
Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-: Another fluorinated compound with a similar structure.
Uniqueness
1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane is unique due to the combination of its peroxy linkage, multiple fluorine atoms, and bromo group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6BrF13O3 |
|---|---|
Peso molecular |
446.95 g/mol |
Nombre IUPAC |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethyl]peroxy-1,1,2,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C6BrF13O3/c7-6(19,20)21-4(15,16)5(17,18)23-22-3(13,14)1(8,9)2(10,11)12 |
Clave InChI |
NVEZAPBLDWADHV-UHFFFAOYSA-N |
SMILES canónico |
C(C(OOC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




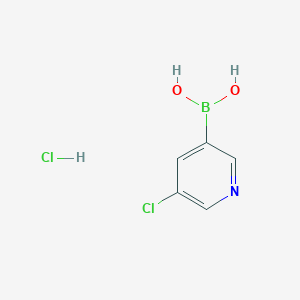
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
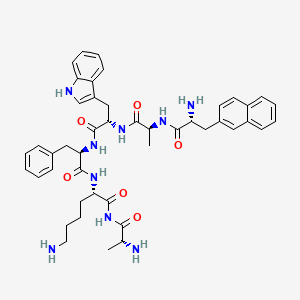
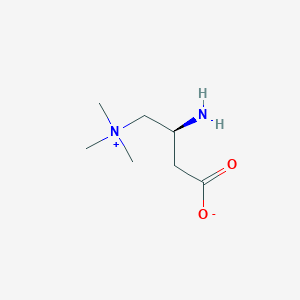
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
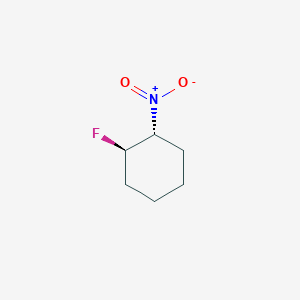
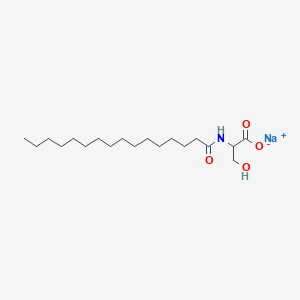

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)

